molecular formula C39H52ClF2FeNNiP2- B12305481 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)

Cat. No.: B12305481
M. Wt: 784.8 g/mol
InChI Key: GRGZZSVQVWLVNU-UHFFFAOYSA-M
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Description

Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is a complex organometallic compound that features a nickel(II) center coordinated to a variety of ligands, including a chloro group, a 4-cyanophenyl group, and a chiral phosphine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) typically involves the coordination of the nickel(II) center with the desired ligands. The process often starts with the preparation of the chiral phosphine ligand, which is then reacted with a nickel(II) precursor, such as nickel(II) chloride, in the presence of the 4-cyanophenyl group. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and may require the use of a solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) can undergo various types of chemical reactions, including:

    Oxidation: The nickel(II) center can be oxidized to a higher oxidation state.

    Reduction: The compound can be reduced to nickel(I) or nickel(0) species.

    Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of ligands such as phosphines, amines, or halides under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in the formation of new nickel complexes with different ligand environments.

Scientific Research Applications

Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) has several scientific research applications, including:

    Catalysis: The compound can be used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation.

    Materials Science: It can be employed in the development of new materials with unique electronic or magnetic properties.

    Biological Studies: The compound’s chiral nature makes it useful in studying enantioselective processes and interactions with biological molecules.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) exerts its effects involves the coordination of the nickel center with various substrates. The chiral phosphine ligand plays a crucial role in determining the stereochemistry of the reactions. The nickel center can facilitate electron transfer processes, activate substrates, and stabilize reaction intermediates through coordination.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(4-cyanophenyl){®-1-[(S)-2-(diphenylphosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
  • Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-methylphenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)

Uniqueness

Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is unique due to the presence of the bis(4-fluorophenyl)phosphinoferrocenyl ligand, which imparts distinct electronic and steric properties. This makes the compound particularly effective in certain catalytic applications and provides unique reactivity compared to similar compounds.

Properties

Molecular Formula

C39H52ClF2FeNNiP2-

Molecular Weight

784.8 g/mol

IUPAC Name

benzonitrile;1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;chloronickel;cyclopentane;iron

InChI

InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1

InChI Key

GRGZZSVQVWLVNU-UHFFFAOYSA-M

Canonical SMILES

CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]

Origin of Product

United States

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